1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride
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Overview
Description
1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H11N3.2ClH and a molecular weight of 198.09 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride involves several steps. One common method includes the reaction of 1-methyl-5-amino-pyrazole with ethan-1-amine in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds such as:
1-Methyl-1H-pyrazol-5-ylamine: This compound has a similar pyrazole structure but lacks the ethan-1-amine moiety, resulting in different reactivity and applications.
1-Methyl-1H-pyrazol-3-ylamine: Similar to the target compound but with variations in the substitution pattern on the pyrazole ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability in various solvents .
Properties
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-4-3-6(5(2)7)9-8-4;;/h3,5H,7H2,1-2H3,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZBLVAXFYCHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228123-55-3 |
Source
|
Record name | 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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